molecular formula C8H11N3O3 B3377650 5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1342071-49-1

5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3377650
CAS No.: 1342071-49-1
M. Wt: 197.19
InChI Key: HJRUVFDDBOSAJJ-UHFFFAOYSA-N
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Description

5-Methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5, a tetrahydrofuran (oxolan) ring at position 1, and a carboxylic acid moiety at position 3.

Properties

IUPAC Name

5-methyl-1-(oxolan-3-yl)triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-5-7(8(12)13)9-10-11(5)6-2-3-14-4-6/h6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRUVFDDBOSAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2CCOC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine through diazotization followed by azidation.

    Preparation of Alkyne: The alkyne precursor can be synthesized through various methods, including the dehydrohalogenation of a vicinal dihalide.

    Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

5-Methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Electronic Features

Substituent Effects :

  • Oxolan-3-yl group : The oxolan (tetrahydrofuran) substituent is an electron-donating, aliphatic ether. This contrasts with aromatic substituents like phenyl or thiazole groups in other triazole derivatives. The oxolan group may enhance solubility in polar solvents due to its oxygen atom, while reducing steric hindrance compared to bulkier substituents .
  • Pyrazol-3-yl derivatives : Compounds like 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid () feature a nitrogen-rich heterocycle, which enhances coordination to metal ions (e.g., Mn(II) in ). The pyrazole group’s basicity facilitates stronger metal-ligand interactions compared to the oxolan group .
  • Thiazol-2-yl derivatives : 5-Methyl-1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid () contains a sulfur atom, contributing to distinct electronic properties and biological activity. Thiazole substituents are associated with anticancer activity, as seen in NCI-H522 lung cancer cell inhibition (GP = 62.47%) .

Tautomerism and Stability :

  • The 5-formyl-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid () exhibits ring-chain tautomerism, forming a cyclic hemiacetal in solution. The oxolan-substituted compound may similarly undergo tautomerism, but the oxolan group’s steric and electronic effects could stabilize or destabilize specific tautomeric forms .

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Name Molecular Weight Melting Point (°C) Solubility (Predicted) pKa (Predicted)
5-Methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 225.22 Not reported Moderate (polar solvents) ~3.5*
5-Methyl-1-(1H-pyrazol-3-yl)-... () 221.20 Not reported High (aqueous/organic) ~3.2
5-Methyl-1-(thiazol-2-yl)-... () 210.21 Not reported Low (organic) 3.04
1-(4-Ethoxyphenyl)-5-formyl-... () 278.25 Not reported Low (organic) ~2.8

*Estimated based on analogous carboxylic acids.

  • Acidity : The oxolan derivative’s carboxylic acid pKa (~3.5) is slightly higher than thiazole or pyrazole analogs, reflecting reduced electron-withdrawing effects from the oxolan group .
  • Solubility : The oxolan group’s ether oxygen likely improves solubility in polar solvents compared to aryl-substituted derivatives (e.g., 4-ethoxyphenyl in ) .

Coordination Chemistry

  • Pyrazol-3-yl derivatives : Used as ligands in Mn(II) complexes (), forming octahedral geometries via N,O-chelation. The pyrazole nitrogen’s basicity enhances metal-binding efficiency .
  • Oxolan-3-yl derivative: The ether oxygen may act as a weak donor, but its lower basicity compared to pyrazole or thiazole groups likely reduces coordination strength. This could limit its utility in metallodrug design .

Biological Activity

5-Methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological implications based on available literature.

Structural Information

The molecular formula of 5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is C8H11N3O3C_8H_{11}N_3O_3. Its structure includes a triazole ring and a carboxylic acid functional group, contributing to its reactivity and potential biological interactions.

Structural Representation

PropertyValue
Molecular FormulaC₈H₁₁N₃O₃
SMILESC1COCC1CN2C=C(N=N2)C(=O)O
InChIInChI=1S/C8H11N3O3/c12-8(13)7...

Synthesis

The synthesis of 5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through various methods involving the cyclization of appropriate precursors. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the triazole ring.

Antimicrobial Properties

Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains and fungi. While specific data on 5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is limited, similar compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Candida albicans.

Enzyme Inhibition

Triazole compounds are known to act as inhibitors for various enzymes. For example, related triazole derivatives have been reported to inhibit enzymes like monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This suggests that 5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid may possess similar inhibitory properties that could be explored further in pharmacological studies.

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of several triazole derivatives against a panel of bacteria and fungi. The results indicated that certain modifications to the triazole structure enhanced antimicrobial potency. Although 5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid was not directly tested, its structural similarities suggest potential for similar activity.

Enzyme Inhibition Research

Research focused on the enzyme inhibition capabilities of various triazole compounds showed promising results in reducing the activity of MAO. These findings support the hypothesis that 5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid could also serve as a valuable lead compound for further development in neuropharmacology.

Q & A

Q. What are the recommended synthetic routes for 5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The synthesis of triazole-carboxylic acid derivatives typically involves cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, between azides and alkynes. For structurally analogous compounds (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid), refluxing with sodium acetate in acetic acid for 3–5 hours has been effective for crystallizing intermediates . For the oxolan-3-yl substituent, functionalization of the oxolane (tetrahydrofuran derivative) prior to cycloaddition may be required. Post-synthesis purification often involves recrystallization from dimethylformamide (DMF)/acetic acid mixtures to enhance yield and purity .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection is recommended, using a C18 column and a gradient eluent system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
  • Structural Confirmation: Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving bond lengths and angles, as demonstrated for the related compound 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (R factor = 0.063, data-to-parameter ratio = 17.0) .
  • Spectroscopic Methods:
    • NMR: 1H^1H and 13C^{13}C NMR in deuterated DMSO or CDCl3_3 to confirm proton environments (e.g., oxolane ring protons at δ 3.5–4.0 ppm).
    • FTIR: Carboxylic acid C=O stretch near 1700 cm1^{-1} and triazole ring vibrations at 1450–1600 cm1^{-1} .

Advanced Research Questions

Q. What strategies can resolve contradictions in solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer: Contradictory solubility profiles may arise from polymorphic forms or pH-dependent ionization of the carboxylic acid group.

  • Polymorphism Screening: Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline forms.
  • pH-Solubility Studies: Measure solubility in buffered solutions (pH 1–12) to assess ionization effects. For example, related triazole-carboxylic acids show increased solubility in basic media (pH > 8) due to deprotonation .
  • Co-Solvency Approaches: Use ternary solvent systems (e.g., water/ethanol/PEG 400) to enhance solubility while avoiding degradation .

Q. How can computational methods predict the bioactivity of this compound?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with triazole-binding pockets). For analogues, such as 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, docking into cyclooxygenase-2 (COX-2) active sites has shown promise .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Training sets can include data from triazole derivatives with known IC50_{50} values against antimicrobial targets .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

Methodological Answer:

  • Byproduct Formation: Monitor for side products (e.g., regioisomeric triazoles) using LC-MS. Adjust stoichiometry of azide and alkyne precursors to minimize undesired pathways.
  • Catalyst Optimization: Screen copper(I) catalysts (e.g., CuI, CuBr) with ligands like tris(benzyltriazolylmethyl)amine (TBTA) to enhance regioselectivity .
  • Scale-Up Considerations: Transition from batch to flow chemistry for exothermic cycloaddition reactions, ensuring temperature control (< 80°C) to prevent decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-methyl-1-(oxolan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

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